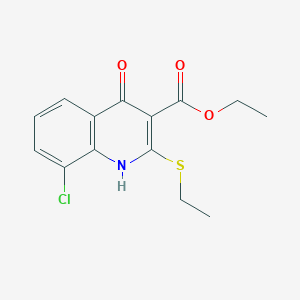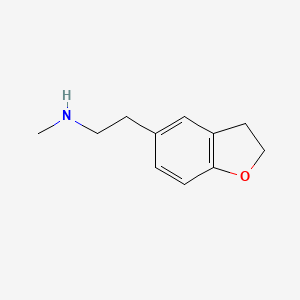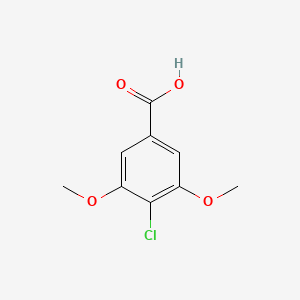![molecular formula C12H17IN2O2 B8648452 tert-butyl N-[(4-amino-3-iodophenyl)methyl]carbamate](/img/structure/B8648452.png)
tert-butyl N-[(4-amino-3-iodophenyl)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[(4-amino-3-iodophenyl)methyl]carbamate is an organic compound with the molecular formula C12H16INO2 It is a derivative of benzylcarbamate, where the benzyl group is substituted with an amino group at the 4-position and an iodine atom at the 3-position The tert-butyl group is attached to the carbamate nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(4-amino-3-iodophenyl)methyl]carbamate typically involves the following steps:
Nitration: The starting material, tert-butyl 4-nitrobenzoate, is subjected to nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Iodination: The amino compound is then iodinated using iodine and a suitable oxidizing agent to introduce the iodine atom at the 3-position.
Carbamate Formation: Finally, the tert-butyl group is introduced by reacting the iodinated amino compound with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl N-[(4-amino-3-iodophenyl)methyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as halides, amines, or thiols.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to a primary amine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide, potassium thiocyanate, or amines in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Products include tert-butyl 4-amino-3-chlorobenzylcarbamate, tert-butyl 4-amino-3-thiocyanatobenzylcarbamate, etc.
Oxidation: Products include tert-butyl 4-nitro-3-iodobenzylcarbamate.
Reduction: Products include tert-butyl 4-amino-3-aminobenzylcarbamate.
Applications De Recherche Scientifique
tert-butyl N-[(4-amino-3-iodophenyl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl N-[(4-amino-3-iodophenyl)methyl]carbamate involves its interaction with specific molecular targets. The amino and iodine groups play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-aminobenzoate
- tert-Butyl 4-iodobenzoate
- tert-Butyl 4-nitrobenzoate
Uniqueness
tert-butyl N-[(4-amino-3-iodophenyl)methyl]carbamate is unique due to the presence of both amino and iodine groups on the benzylcarbamate scaffold. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H17IN2O2 |
|---|---|
Poids moléculaire |
348.18 g/mol |
Nom IUPAC |
tert-butyl N-[(4-amino-3-iodophenyl)methyl]carbamate |
InChI |
InChI=1S/C12H17IN2O2/c1-12(2,3)17-11(16)15-7-8-4-5-10(14)9(13)6-8/h4-6H,7,14H2,1-3H3,(H,15,16) |
Clé InChI |
AJJZEOZVURSLHU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)N)I |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-{[2-(thiophen-2-yl)ethyl]amino}benzoate](/img/structure/B8648377.png)












![1-(1H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylmethanamine](/img/structure/B8648485.png)
